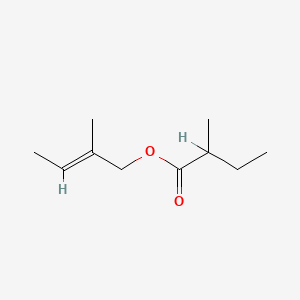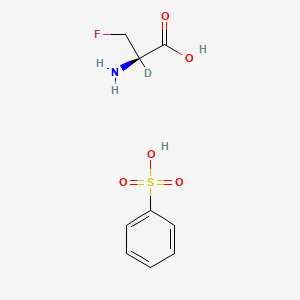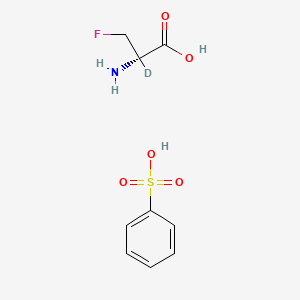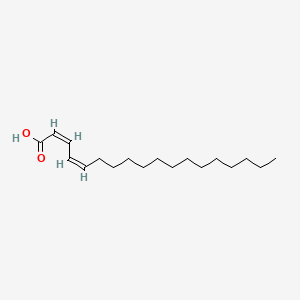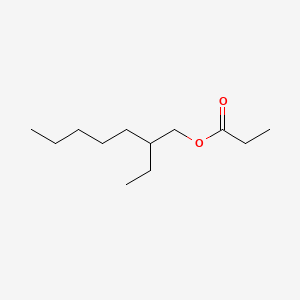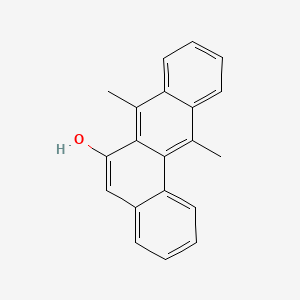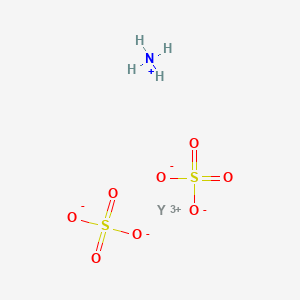
Ammonium yttrium(3+) disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium yttrium(3+) disulphate is a chemical compound with the molecular formula H₄NO₈S₂Y and a molar mass of 299.06951 g/mol It is composed of yttrium, ammonium, and sulfate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium yttrium(3+) disulphate can be synthesized through various methods. One common approach involves the reaction of yttrium oxide (Y₂O₃) with ammonium sulfate ((NH₄)₂SO₄) under controlled conditions. The reaction typically occurs in an aqueous solution, where the yttrium oxide dissolves and reacts with the ammonium sulfate to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity of the final product. The use of advanced techniques like precipitation and crystallization may also be employed to obtain the compound in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium yttrium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form yttrium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of yttrium ions to a lower oxidation state.
Substitution: Substitution reactions can occur where the ammonium or sulfate ions are replaced by other ions or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield yttrium oxide (Y₂O₃), while reduction could produce yttrium metal or lower oxidation state compounds .
Applications De Recherche Scientifique
Ammonium yttrium(3+) disulphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ammonium yttrium(3+) disulphate involves its interaction with molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to specific effects such as enhanced imaging contrast or targeted drug delivery. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Yttrium(III) sulfate (Y₂(SO₄)₃): Similar in composition but lacks the ammonium ion.
Yttrium oxide (Y₂O₃): A common yttrium compound used in various applications.
Yttrium-aluminium-garnet (YAG): A widely used material in lasers and optics.
Uniqueness
Ammonium yttrium(3+) disulphate is unique due to its combination of yttrium, ammonium, and sulfate ions, which imparts specific properties that are advantageous in certain applications. Its ability to form stable complexes and its solubility in water make it distinct from other yttrium compounds .
Propriétés
Numéro CAS |
97375-22-9 |
|---|---|
Formule moléculaire |
H4NO8S2Y |
Poids moléculaire |
299.07 g/mol |
Nom IUPAC |
azanium;yttrium(3+);disulfate |
InChI |
InChI=1S/H3N.2H2O4S.Y/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |
Clé InChI |
NTPIOLYXYJRVLR-UHFFFAOYSA-K |
SMILES canonique |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)

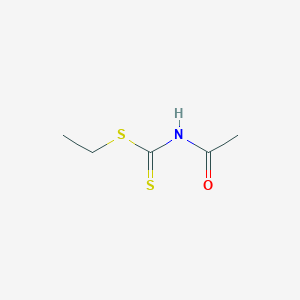
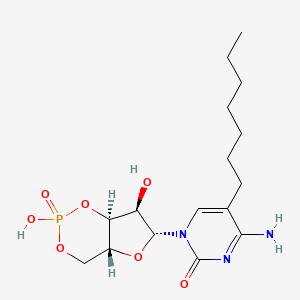

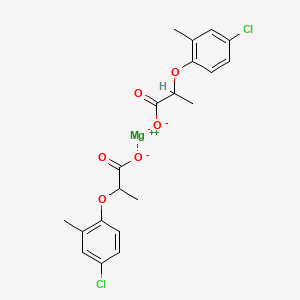
![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)
![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)
